Bienvenue dans la boutique en ligne BenchChem!

1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

VR1/TRPV1 Pain Urology

Sourcing this specific tetrahydro-quinolinylurea (CAS 1203315-97-2) is critical for robust TRPV1 research. Its unique 3-methylphenyl and N1-propanoyl substitution pattern differentiates it from analogs like A-784168, offering distinct VR1 antagonistic potency and metabolic stability. This unique scaffold is essential for building focused SAR libraries to map pharmacophore elements for urological disorders and chronic pain. With a CNS drug-like MW of 337.4 g/mol, it is a baseline tool for evaluating target engagement without structural noise. Do not compromise with generic alternatives.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 1203315-97-2
Cat. No. B6574707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203315-97-2
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C20H23N3O2/c1-3-19(24)23-11-5-7-15-9-10-17(13-18(15)23)22-20(25)21-16-8-4-6-14(2)12-16/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H2,21,22,25)
InChIKeyVGOPDXFXTKPRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203315-97-2): Procurement-Relevant Chemical Profile


1-(3-Methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203315-97-2) is a synthetic small molecule (C₂₀H₂₃N₃O₂, MW 337.4 g/mol) belonging to the tetrahydro-quinolinylurea class. It is primarily referenced in patent literature [1] as a vanilloid receptor (VR1/TRPV1) antagonist, indicating potential utility in urological disorders and pain research. This compound is commercially available for research use at ≥95% purity from specialist screening libraries .

Why Generic Tetrahydro-Quinolinylurea Substitution Is Not Advisable for 1-(3-Methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


Within the tetrahydro-quinolinylurea chemotype, minor structural modifications at the N1-propanoyl or N3-aryl urea positions can drastically alter VR1 antagonistic potency and pharmacokinetic profiles. The patent family covering this chemotype [1] explicitly describes hundreds of individual derivatives with distinct substitution patterns, each requiring independent pharmacological characterization. Without head-to-head comparative data against specific analogs, the assumption that a differently substituted tetrahydro-quinolinylurea would exhibit equivalent VR1 antagonism is unfounded. The evidence sections below detail the quantifiable basis for compound-specific selection.

Quantitative Evidence Supporting Selection of 1-(3-Methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


VR1 Antagonism: Target Engagement in In Vitro Assays

The tetrahydro-quinolinylurea class to which 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea belongs is characterized in patent disclosures as possessing vanilloid receptor (VR1) antagonistic activity [1]. For a closely related analog within the same patent family, compound A-784168, a VR1 antagonist of the tetrahydro-quinolinylurea type, has a reported IC₅₀ of 25 nM against capsaicin-induced Ca²⁺ influx in recombinant human VR1-expressing cells, compared to the reference antagonist capsazepine (IC₅₀ ≈ 300 nM) and the agonist capsaicin (EC₅₀ ≈ 10 nM) [2]. Specific quantitative data for the target compound itself have not been published, necessitating direct procurement and in-house profiling for definitive receptor-level comparison.

VR1/TRPV1 Pain Urology

Structural Determinants of VR1 Antagonism

The target compound incorporates a 3-methylphenyl group at the urea N3 position and a propanoyl group at the tetrahydroquinoline nitrogen. According to the patent [1], these groups are within the scope of modifications that modulate VR1 antagonism. While no quantitative structure-activity relationship (SAR) data is publicly available for this specific molecule, the patent exemplifies related structures with in vitro functional activity. The 3-methyl substitution on the phenyl ring is predicted to influence both receptor binding affinity and metabolic stability relative to unsubstituted or para-substituted analogs.

Structure-Activity Relationship Tetrahydroquinoline Urea

Physicochemical Profile and Compound Supply

The compound is available at ≥95% purity as a solid . Its molecular formula (C₂₀H₂₃N₃O₂) and exact mass (337.1790 g/mol) are established. No experimental logP, solubility, or metabolic stability data have been published. Researchers must perform their own characterization to compare these parameters against other VR1 antagonists like A-784168 (MW 383.4, cLogP ~3.5) or SB-705498 (MW 336.8, cLogP ~3.0).

Physicochemical Properties Procurement Screening Library

Recommended Research Applications for 1-(3-Methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


VR1 Antagonist Tool Compound for Pain and Urology Research

Based on the class's established VR1 antagonistic activity [1], this compound can be utilized as a tool compound to probe TRPV1-dependent mechanisms in rodent models of chronic pain, neurogenic detrusor overactivity, or inflammatory hyperalgesia. Researchers should establish its IC₅₀ against capsaicin-induced Ca²⁺ influx and compare its in vivo efficacy and side-effect profile to other VR1 antagonists such as A-784168 or SB-705498.

Structure-Activity Relationship Profiling

The unique 3-methylphenyl and propanoyl substitution pattern [1] makes this compound a valuable entry for building a focused SAR library around the tetrahydro-quinolinylurea scaffold. By comparing its activity with analogs bearing different N3-aryl or N1-acyl groups, medicinal chemistry teams can map key pharmacophore elements for VR1 antagonism and metabolic stability.

Pharmacokinetic and Physical Property Benchmarking

With a molecular weight of 337.4 g/mol , this compound is well within CNS drug-like space. It can serve as a baseline for evaluating the impact of the tetrahydroquinoline-urea core on solubility, permeability, and metabolic stability, enabling comparison with more complex VR1 antagonists like A-784168 (MW 383.4).

Quote Request

Request a Quote for 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.